molecular formula C12H13NO B15349806 2,3,4,9-tetrahydro-1H-carbazol-4-ol CAS No. 82260-33-1

2,3,4,9-tetrahydro-1H-carbazol-4-ol

Cat. No.: B15349806
CAS No.: 82260-33-1
M. Wt: 187.24 g/mol
InChI Key: TYKWLDFXWDPHRF-UHFFFAOYSA-N
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Description

. Carbazoles are characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring. This particular compound has a molecular formula of C12H13NO and a molecular weight of 171.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-4-ol typically involves the reduction of carbazole. One common method is the catalytic hydrogenation of carbazole using a palladium or platinum catalyst under high pressure and temperature. Another approach involves the use of hydrazine in the presence of a metal catalyst to achieve the reduction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The choice of catalyst and solvent can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 2,3,4,9-tetrahydro-1H-carbazol-1-one.

  • Reduction: Further reduction can lead to the formation of tetrahydrocarbazole derivatives.

  • Substitution: Substitution reactions can yield various alkylated derivatives of the compound.

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazol-4-ol has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,3,4,9-Tetrahydro-1H-carbazol-4-ol is structurally similar to other carbazole derivatives, such as 1,2,3,4-tetrahydrocarbazole and 5,6,7,8-tetrahydrocarbazole. its unique structural features, such as the presence of the hydroxyl group at the 4-position, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydrocarbazole

  • 5,6,7,8-Tetrahydrocarbazole

  • 2,3,4,9-Tetrahydro-1H-carbazol-1-ol

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Properties

CAS No.

82260-33-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-4-ol

InChI

InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,11,13-14H,3,6-7H2

InChI Key

TYKWLDFXWDPHRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC3=CC=CC=C32)O

Origin of Product

United States

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